1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
Overview
Description
“1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a nitrophenyl group at the 1-position and a trifluoromethyl group at the 4-position .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions .
Scientific Research Applications
Structural Analysis and Molecular Interactions
- The compound's structural characteristics are significant for understanding its applications in scientific research. For instance, studies have examined the planar structure of the pyrazole ring and its stabilization through intramolecular hydrogen bonding, which is crucial for its chemical behavior and potential applications in various fields (Zia-ur-Rehman et al., 2009).
Synthesis and Reactivity
- The synthesis processes of related compounds are fundamental to its applications. Research has been conducted on the one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles, demonstrating their considerable tuberculostatic activity (Khudina et al., 2010). Such studies are essential for developing new pharmaceutical compounds.
Spectroscopic Characterization
- Spectroscopic methods like X-ray diffraction, IR, and NMR are used to characterize similar compounds. These methods provide insights into the molecular structure, which is pivotal for understanding its behavior in different chemical and biological processes (Evecen et al., 2016).
Biological and Medicinal Applications
- Certain derivatives of pyrazoles, including those with structural similarities to 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole, have shown antiinflammatory and antibacterial properties. This suggests potential applications in developing new medicinal compounds (Ravula et al., 2016).
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHUHCQEWRQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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